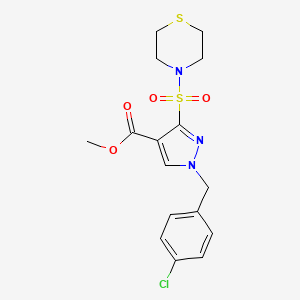

methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-derived compound featuring a 4-chlorobenzyl group at position 1, a thiomorpholinosulfonyl group at position 3, and a methyl ester at position 4.

Properties

IUPAC Name |

methyl 1-[(4-chlorophenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O4S2/c1-24-16(21)14-11-19(10-12-2-4-13(17)5-3-12)18-15(14)26(22,23)20-6-8-25-9-7-20/h2-5,11H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZPTCBMRYWYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(4-chlorobenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 304.79 g/mol. The presence of the thiomorpholino sulfonyl group enhances its biological activity by potentially improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that various pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anti-inflammatory Effects

Pyrazole derivatives have been reported to possess anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A study highlighted that similar compounds could reduce inflammation in animal models, indicating that this compound may exhibit comparable effects .

Antitumor Activity

There is emerging evidence that pyrazole compounds can inhibit tumor cell proliferation. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . The specific activity of this compound in this context remains to be fully characterized.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrazole precursors. The incorporation of the thiomorpholino sulfonyl group is critical for enhancing biological activity. A detailed synthetic route has been documented, demonstrating yields exceeding 70% under optimized conditions .

Comparative Biological Studies

A comparative study was conducted to evaluate the biological activities of various pyrazole derivatives, including this compound. Results indicated that this compound exhibited superior antimicrobial activity compared to structurally similar compounds. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, showcasing its potential as an effective antimicrobial agent .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazole Carboxylate Family

(a) Ethyl 1-(4-Chlorophenyl)-4-((4-Methoxybenzylamino)methyl)-1H-Pyrazole-3-Carboxylate

- Molecular Formula : C21H22ClN3O3

- Molecular Weight : 399.88 g/mol

- Substituents: Position 1: 4-Chlorophenyl (directly attached, lacking a benzyl linker). Position 3: Ethyl ester (vs. methyl ester in the target compound). Position 4: (4-Methoxybenzylamino)methyl group (introduces a secondary amine and methoxybenzyl moiety).

- Key Differences: The absence of a sulfonyl group and the presence of a methoxybenzylamino group at position 4 distinguish this compound. The ethyl ester may confer slower metabolic degradation compared to methyl esters .

(b) Methyl 1-(4-Chlorobenzyl)-1H-Pyrazole-4-Carboxylate

- Molecular Formula : C12H11ClN2O2 (calculated).

- Substituents: Position 1: 4-Chlorobenzyl (identical to the target compound). Position 4: Methyl ester (identical). Position 3: Unsubstituted (lacks the thiomorpholinosulfonyl group).

- Key Differences: The simplicity of this compound highlights the critical role of the thiomorpholinosulfonyl group in the target molecule. The absence of this group likely reduces polarity and binding versatility .

(c) Ethyl 1-(3-(((Steroidal Backbone)-yl)oxy)-1-(4-Methoxyphenyl)-3-Oxopropyl)-1H-Pyrazole-4-Carboxylate

- Substituents: Position 1: Complex steroidal backbone linked via a propanoyloxy group. Position 4: Ethyl ester.

Non-Pyrazole Analogues: Famoxadone

- Molecular Formula : C21H17Cl3N2O2 (approximated from ).

- Structure : Imidazopyridine core with 4-chlorobenzyl and 2,6-dichlorobenzyl groups.

- Key Differences : Famoxadone’s imidazopyridine scaffold and dichlorinated benzyl groups contrast sharply with the pyrazole backbone of the target compound. However, both share chlorinated aromatic moieties, which are associated with enhanced stability and bioactivity in agrochemicals and pharmaceuticals .

Data Table: Comparative Analysis of Key Compounds

Critical Analysis of Substituent Effects

- Thiomorpholinosulfonyl Group: Unique to the target compound, this group enhances solubility in polar solvents and may facilitate interactions with enzymatic sulfhydryl groups or metal ions.

- Methyl vs. Ethyl Ester : Methyl esters are typically more metabolically labile than ethyl esters, which could affect the compound’s bioavailability and half-life .

- Chlorinated Aromatic Moieties : Common across all compared compounds, these groups improve stability against oxidative degradation and may enhance binding to hydrophobic pockets in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.